molecular formula C20H12ClFN6O5 B2791603 1-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3-chloro-4-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione CAS No. 1171390-94-5

1-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3-chloro-4-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione

Cat. No.: B2791603
CAS No.: 1171390-94-5
M. Wt: 470.8
InChI Key: ZYKXQBDURDNIMP-UHFFFAOYSA-N
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Description

This compound features a pyrrolo[3,4-d][1,2,3]triazole-4,6-dione core, substituted with a 3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazole group at the 1-position and a 3-chloro-4-fluorophenyl group at the 5-position. The synthesis of analogous pyrrolo-triazole-diones typically employs 1,3-dipolar cycloaddition reactions between azidomethyl oxadiazoles and maleimides, as demonstrated in related studies . The benzodioxol moiety may enhance metabolic stability, while the chloro-fluorophenyl substituent likely improves lipophilicity and target binding .

Properties

IUPAC Name

3-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-5-(3-chloro-4-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12ClFN6O5/c21-11-6-10(2-3-12(11)22)28-19(29)16-17(20(28)30)27(26-24-16)7-15-23-18(25-33-15)9-1-4-13-14(5-9)32-8-31-13/h1-6,16-17H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYKXQBDURDNIMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)CN4C5C(C(=O)N(C5=O)C6=CC(=C(C=C6)F)Cl)N=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClFN6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Activity Comparison

Compound Oxadiazole Substituent Phenyl Substituent Key Activity/IC50 Source
Target Compound 2H-1,3-Benzodioxol-5-yl 3-Chloro-4-fluoro Not reported -
5a-k () 4-Substituted phenyl Phenyl Anti-protozoal (varies)
Compound 3 () - - HepG2 IC50 = 2.03 μM
1a,b () - Fluoro-phenyl A549 IC50 = 27.89 μM
CAS 1171668-31-7 () 4-Chlorophenyl 3-Fluoro-4-methylphenyl Undisclosed
Role of Halogen Substituents
  • The 3-chloro-4-fluorophenyl group in the target compound may enhance cytotoxicity compared to non-halogenated analogs. shows fluoro substituents improve antiproliferative activity (e.g., IC50 = 0.28–6.30 μM for triazole-chromene derivatives) .
  • In , chloro/bromo substitutions on aryl groups modulate antimicrobial activity, suggesting halogen positioning impacts target interactions .
Triazole Core Significance

While 1,2,3-triazole is often pivotal for bioactivity (e.g., IDO inhibition in ), notes that replacing it with 1,2,4-triazole retains activity in some scaffolds, indicating context-dependent roles . The target compound’s triazole is integral to its bicyclic structure, likely stabilizing π-π interactions in target binding.

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